molecular formula C17H19NO2 B8441269 4-(4-Benzyl-morpholin-2-yl)-phenol

4-(4-Benzyl-morpholin-2-yl)-phenol

Cat. No.: B8441269
M. Wt: 269.34 g/mol
InChI Key: LRUCQBKKWMIXSH-UHFFFAOYSA-N
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Description

4-(4-Benzyl-morpholin-2-yl)-phenol is a heterocyclic compound featuring a morpholine ring substituted with a benzyl group at the 4-position and a phenolic hydroxyl group at the 2-position. The phenolic hydroxyl group enables hydrogen bonding, which may affect crystallinity and solubility in polar solvents.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

4-(4-benzylmorpholin-2-yl)phenol

InChI

InChI=1S/C17H19NO2/c19-16-8-6-15(7-9-16)17-13-18(10-11-20-17)12-14-4-2-1-3-5-14/h1-9,17,19H,10-13H2

InChI Key

LRUCQBKKWMIXSH-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)C3=CC=C(C=C3)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol
  • Structure: Contains an imidazole core substituted with two phenyl groups and a phenol moiety.
  • Synthesis: Synthesized via a one-pot multicomponent reaction using CoFe2O4 nanocatalysts, yielding >96% purity .
  • Optical Properties: Band Gap: 2.54 eV (direct transition, Tauc plot) . Nonlinear Optical (NLO) Properties:
  • Nonlinear absorption coefficient (β): 4.044 × 10<sup>−1</sup> cm/W .
  • Third-order susceptibility (χ<sup>(3)</sup>): 2.2627 × 10<sup>−6</sup> esu .
  • Negative nonlinear refractive index (n2 = −2.89 × 10<sup>−6</sup> cm<sup>2</sup>/W), indicating self-focusing behavior .
  • Applications : Proposed for optical limiting devices due to strong NLO responses .
4-(1H-Benzimidazol-2-yl)phenol
  • Structure: Benzimidazole core with a phenol substituent.
  • Properties: Higher rigidity compared to morpholine derivatives due to aromatic benzimidazole. Limited NLO data available, but benzimidazoles are known for thermal stability and optoelectronic applications .
4-Phenylphenol (4-PP)
  • Structure : Biphenyl system with a hydroxyl group.
  • Lower NLO activity due to reduced π-conjugation .

Key Comparative Parameters

Parameter 4-(4-Benzyl-morpholin-2-yl)-phenol 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol 4-(1H-Benzimidazol-2-yl)phenol 4-Phenylphenol
Core Heterocycle Morpholine Imidazole Benzimidazole Biphenyl
Band Gap (eV) Inferred: ~2.8–3.2 (est.) 2.54 Data unavailable >4.0 (est.)
NLO Susceptibility (χ<sup>(3)</sup>) Theoretical: Moderate 2.2627 × 10<sup>−6</sup> esu Data unavailable Negligible
Synthetic Yield Inferred: Moderate >96% Data unavailable High
Applications Drug design (potential) Optical limiters, photonics Sensors, electronics Disinfectants

Electronic and Optical Properties

  • Morpholine vs. However, imidazole derivatives exhibit stronger NLO responses due to extended π-conjugation and intramolecular charge transfer (ICT) . Imidazole-based phenols show dual photon absorption (TPA) with β = 4.044 × 10<sup>−1</sup> cm/W, attributed to ICT between phenyl and imidazole groups . Morpholine derivatives may exhibit weaker TPA due to reduced aromaticity.
  • Phenol Group Impact: Enhances solubility in polar solvents (e.g., DMSO, ethanol) compared to non-phenolic analogs . Facilitates hydrogen bonding, influencing crystal packing and stability .

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